Methyl 3-bromo-4-carbamoylbenzoate
Overview
Description
“Methyl 3-bromo-4-carbamoylbenzoate” is a chemical compound with the CAS Number: 2140305-53-7 . Its IUPAC name is methyl 3-bromo-4-carbamoylbenzoate . It is a solid substance with a molecular weight of 258.07 .
Synthesis Analysis
The synthesis of Methyl 3-bromo-4-carbamoylbenzoate involves the reaction of Methyl 3-bromo-4-cyanobenzoate with dihydrogen peroxide and potassium carbonate in water and dimethyl sulfoxide at 20℃ for 18.5 hours . The reaction mixture is then partitioned between ethyl acetate and 10% aqueous lithium chloride . The aqueous portion is extracted with ethyl acetate, and the combined organic portions are dried over sodium sulfate, filtered, and concentrated to afford Methyl 3-bromo-4-carbamoylbenzoate .Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-4-carbamoylbenzoate can be represented by the linear formula C9H8BrNO3 .Physical And Chemical Properties Analysis
Methyl 3-bromo-4-carbamoylbenzoate is a solid substance . The storage temperature is normal .Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-4-carbamoylbenzoate is a valuable intermediate in organic synthesis. It is particularly useful in the synthesis of various aromatic compounds due to the presence of both a bromo and a carbamoyl group. These functional groups can undergo further chemical transformations, such as Suzuki coupling reactions, to create complex molecules for pharmaceuticals and materials science .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-bromo-4-carbamoylbenzoate serves as a precursor for the synthesis of drug candidates. Its bromo group can be replaced with other pharmacophores through nucleophilic substitution reactions, aiding in the development of new therapeutic agents .
Chemical Engineering
This compound is used in chemical engineering research to develop new synthetic pathways. Its reactivity is studied to optimize reaction conditions, increase yields, and reduce by-products, contributing to more efficient industrial processes .
Pharmaceutical Research
Methyl 3-bromo-4-carbamoylbenzoate is utilized in pharmaceutical research for the preparation of advanced intermediates. It is involved in the synthesis of small molecule libraries that are screened for biological activity, helping to identify potential new drugs .
Industrial Applications
In the context of industrial applications, this compound is used to synthesize dyes, pigments, and other materials that require specific aromatic structures. Its ability to easily undergo electrophilic substitution makes it a versatile building block .
Environmental Impact Studies
The environmental impact of Methyl 3-bromo-4-carbamoylbenzoate is also a subject of study. Researchers investigate its degradation products, persistence in the environment, and potential effects on ecosystems to ensure safe handling and disposal practices .
Safety and Handling
Safety studies focus on the proper handling and storage of Methyl 3-bromo-4-carbamoylbenzoate. Its Material Safety Data Sheets (MSDS) provide information on its hazards, first-aid measures, and precautions for use, which is crucial for laboratory and industrial safety .
Latest Studies
Recent studies involving Methyl 3-bromo-4-carbamoylbenzoate explore its use in cutting-edge research, such as the development of new catalytic methods or the discovery of novel reaction mechanisms. These studies contribute to the advancement of chemical sciences and the expansion of chemical knowledge .
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-4-carbamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOUFIFNVGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737225 | |
Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-carbamoylbenzoate | |
CAS RN |
1149388-50-0 | |
Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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